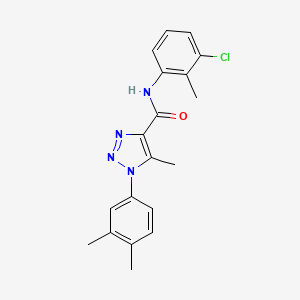

N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

描述

N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl groups at the 1- and 5-positions. The 1-position is further substituted with a 3,4-dimethylphenyl group, while the carboxamide moiety at the 4-position is linked to a 3-chloro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. 3-chloro-2-methylphenyl) may influence physicochemical and biological properties .

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-8-9-15(10-12(11)2)24-14(4)18(22-23-24)19(25)21-17-7-5-6-16(20)13(17)3/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXVXRMLOCFYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN4O |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |

| InChI | InChI=1S/C19H19ClN4O/c1-11-8-9-15(10-12(11)2)21-19(25)18-14(4)24(23-22-18)17-7-5-6-16(20)13(17)3/h5-10H,1-4H3,(H,21,25) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can modulate enzyme activity or receptor binding, potentially affecting various signaling pathways. The presence of chloro and methyl groups enhances its binding affinity and specificity, which may lead to improved therapeutic efficacy.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens including E. coli and fungal species such as Candida albicans . Although specific data on this compound is limited, its structural analogs have demonstrated promising results in these areas.

Antitumor Activity

Recent studies have evaluated the anticancer potential of triazole hybrids. For example, a series of novel 1,2,3-triazole compounds showed significant antitumor activity against non-small-cell lung cancer (NSCLC) cell lines . While direct studies on the compound are scarce, its structural similarities suggest it may also possess similar activities.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antifungal Activity : A study on pyrazole carboxamides revealed notable antifungal properties against multiple phytopathogenic fungi . This suggests that triazole derivatives might share similar mechanisms of action.

- Antitumor Efficacy : In a recent investigation into novel 1,2,3-triazole hybrids, certain compounds exhibited IC50 values as low as 6.06 μM against H460 lung cancer cells . This highlights the potential for further exploration of this compound in cancer research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other triazoles:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide | Ethyl group instead of methyl | Potentially different binding affinity |

| 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole | Lacks carboxamide group | May exhibit reduced biological activity |

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C16H14ClN5O

- Molecular Weight : 327.77 g/mol

- CAS Number : 902887-84-7

Its structure features a triazole ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may act similarly due to the presence of the triazole moiety, which enhances its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that compounds with triazole rings exhibit effective inhibition against a range of bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance, making novel antimicrobial agents crucial .

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, triazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. The structure of N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggests it may possess similar inhibitory effects .

Drug Design and Development

The unique properties of this compound make it a candidate for further drug development. Its ability to penetrate biological membranes and interact with specific targets is essential for designing new therapeutics . The ongoing research into triazole compounds highlights their significance in creating effective drugs with fewer side effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies provide insights into binding affinities and can guide modifications to enhance efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the applications of triazole derivatives similar to this compound:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to the target molecule, with variations in aryl substituents and heterocyclic cores:

Key Observations :

- Heterocyclic Core: The target molecule’s 1,2,3-triazole core (vs.

- Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 2-methylphenyl group in CAS 890646-00-1 .

- Synthetic Yields : Pyrazole-based carboxamides (e.g., 3a in ) exhibit moderate yields (62–71%) using EDCI/HOBt coupling, suggesting similar methodologies could apply to triazole analogs .

Physicochemical Properties

- Melting Points: Triazole derivatives generally exhibit higher melting points (e.g., 171–183°C for pyrazole-carboxamides in ) compared to non-heterocyclic amides, attributed to stronger intermolecular interactions .

- Solubility : The target molecule’s chloro and methyl substituents may reduce aqueous solubility relative to fluoro-substituted analogs (e.g., ), which benefit from fluorine’s polarity .

Methodological Considerations

- Synthesis : The target compound may be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in ) or via thionyl chloride activation (). The latter method, while efficient for amide bond formation, may require stringent conditions to avoid triazole ring degradation .

常见问题

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves cyclocondensation and coupling reactions. A general procedure includes:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted phenyl azides and acetylenes.

- Step 2 : Carboxamide coupling via nucleophilic acyl substitution, where the triazole carboxylic acid is activated (e.g., using thionyl chloride) and reacted with 3-chloro-2-methylaniline.

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography. Reaction progress is monitored via TLC, and characterization employs NMR and MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.6 ppm) and carbon backbone.

- Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical [M+H]+: 340.81 g/mol) .

- X-ray Diffraction : Resolves crystal packing and confirms regiochemistry of the triazole ring. SHELXL is commonly used for refinement .

Q. What preliminary biological activities are reported for similar triazole-carboxamide derivatives?

Analogous compounds exhibit:

- Anticancer activity : IC50 values <10 µM against breast (MCF-7) and colon (HCT-116) cell lines via kinase inhibition .

- Antimicrobial effects : MIC ranges of 8–32 µg/mL against Staphylococcus aureus and E. coli by disrupting membrane integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for CuAAC efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling but may require strict anhydrous conditions.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during azide formation .

- Contradiction Note : High catalyst loading (>10 mol%) may reduce purity due to copper residues; balance via chelating agents (e.g., EDTA) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Assess bioavailability issues (e.g., poor solubility, metabolic instability) using HPLC-MS.

- Metabolite Identification : Identify active/inactive metabolites via liver microsome assays.

- Dose-Response Re-evaluation : Adjust dosing regimens to account for species-specific metabolic rates .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2.

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., chloro vs. methyl groups) with activity .

- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to validate docking results .

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

- Space Group Analysis : Monoclinic systems (e.g., P21/c) often clarify substituent positions via anisotropic displacement parameters.

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in triazole derivatives .

- Validation Tools : Check R-factor gaps (>5% suggest overfitting) using WinGX’s PARST .

Q. What strategies mitigate impurities from intermediates in multi-step syntheses?

- Intermediate Trapping : Isolate azide intermediates via vacuum distillation to prevent decomposition.

- Byproduct Identification : Use LC-MS to detect common side products (e.g., dimerized triazoles).

- Stepwise Quenching : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before proceeding to coupling .

Methodological Frameworks

Q. How should researchers design experiments to explore novel bioactivity pathways?

- Target Prioritization : Screen against kinase/GPCR panels using fluorescence polarization assays.

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to calculate EC50/IC50.

- Counter-Screening : Test cytotoxicity on non-target cells (e.g., HEK293) to confirm selectivity .

Q. What statistical approaches address variability in biological replicate data?

Q. How can structural analogs guide SAR studies?

Compare derivatives with:

- Varying substituents : 3-chloro-2-methylphenyl vs. 4-fluorophenyl (see ).

- Core modifications : 1,2,3-triazole vs. oxadiazole ().

- Bioisosteres : Replace carboxamide with sulfonamide to assess potency changes .

Q. What protocols validate the stability of this compound under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.

- Plasma Stability : Measure half-life in human plasma using LC-MS/MS.

- Thermal Analysis : DSC/TGA profiles identify decomposition thresholds (>200°C typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。